2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione 2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 878720-29-7
VCID: VC4318537
InChI: InChI=1S/C20H21N5O2/c1-5-11-23-13(2)14(3)25-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3
SMILES: CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Molecular Formula: C20H21N5O2
Molecular Weight: 363.421

2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

CAS No.: 878720-29-7

Cat. No.: VC4318537

Molecular Formula: C20H21N5O2

Molecular Weight: 363.421

* For research use only. Not for human or veterinary use.

2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione - 878720-29-7

Specification

CAS No. 878720-29-7
Molecular Formula C20H21N5O2
Molecular Weight 363.421
IUPAC Name 2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C20H21N5O2/c1-5-11-23-13(2)14(3)25-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3
Standard InChI Key OHBQSUHSHGMMSX-UHFFFAOYSA-N
SMILES CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C

Introduction

2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound classified under purino[7,8-a]imidazole derivatives. This compound features a purine-like core structure with specific substitutions that impart unique chemical and biological properties. Its systematic IUPAC name is 2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below are key synthetic routes:

  • Cyclization of Amido-nitriles: A common method involves cyclization catalyzed by nickel under mild conditions. This approach allows for the incorporation of functional groups like aryl halides or aromatic heterocycles.

  • Industrial Methods: Continuous flow reactors and advanced catalytic systems are employed to optimize yield and purity in industrial-scale synthesis.

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ or CrO₃Ketones or carboxylic acids
ReductionLiAlH₄ or NaBH₄Alcohols or alkanes
SubstitutionHalogens (e.g., Cl₂) or nucleophiles (e.g., amines)Functionalized derivatives

Biological Applications

The compound has been studied for various biological applications:

  • Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial activity against bacterial strains.

  • Anticancer Potential: Its structure hints at possible interactions with molecular targets involved in cancer pathways.

  • Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes due to its purine-like structure.

Research Applications

This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.

Comparison with Similar Compounds

Compound NameStructural DifferencesApplications
4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dioneDifferent substituent on the benzyl groupSimilar biological activity
2-Isopropenyl-4a,8-dimethyl-octahydronaphthaleneDifferent core structureLimited to chemical synthesis

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